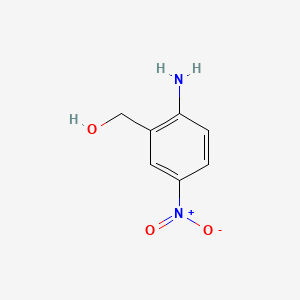

(2-amino-5-nitrofenil)metanol

Descripción general

Descripción

The compound of interest, 2-Amino-5-nitrobenzyl alcohol, is a chemical that has been studied in various contexts due to its biological and chemical properties. It is related to aminobenzyl alcohols (ABAs) and nitrobenzyl alcohols (NBAs), which have been shown to induce morphological transformations in Syrian hamster embryo (SHE) cells and affect intercellular communication . Additionally, 2-nitrobenzyl alcohol derivatives have been utilized for photoaffinity labeling and crosslinking with amine selectivity, indicating their potential in drug discovery and protein engineering .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and pathways. For instance, the synthesis of N-(2-chloro-5-nitrobenzyl) amino acids has been achieved through alkylation of amino acid esters, which is a precursor step to creating N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives . Moreover, 2-Hydroxybenzyl alcohols have been linked with 2-nitropropane anions in a SRN1 reaction to produce 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzyl alcohol and its derivatives is crucial for their reactivity and biological activity. The presence of both amino and nitro groups in the molecule suggests potential for various interactions and transformations. For example, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines .

Chemical Reactions Analysis

Chemical reactions involving 2-Amino-5-nitrobenzyl alcohol and its related compounds are diverse. The metabolites of 2-nitrotoluene and 2,6-dinitrotoluene, which include 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, have been shown to bind covalently to DNA, indicating a complex metabolic activation pathway involving various enzymes and co-factors . The reactivity of these compounds with DNA suggests potential genotoxic effects, which are important considerations in toxicology studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-5-nitrobenzyl alcohol are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the ability of nitrobenzyl alcohols to undergo phototriggered labeling and crosslinking suggests that they have photo-reactive properties . The intercellular communication effects observed with ABAs and NBAs indicate that these compounds can interact with cellular components, which is likely influenced by their physical and chemical characteristics .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

(2-Amino-5-nitrofenil)metanol: se ha identificado como un posible andamio para el desarrollo de nuevos compuestos farmacéuticos. Su estructura permite la síntesis de derivados que pueden actuar como inhibidores de enzimas clave en los sistemas de comunicación bacteriana, como PqsD en Pseudomonas aeruginosa . Esta enzima es crucial en la biosíntesis de moléculas de señalización para la detección de quórum, que es un objetivo para desarrollar nuevos fármacos antiinfecciosos.

Ciencia de Materiales

En la ciencia de los materiales, este compuesto sirve como precursor para la creación de nuevos materiales con propiedades específicas. Por ejemplo, se puede utilizar para sintetizar ligandos bidentatos de base de Schiff, que luego se complejan con metales para formar materiales con actividades fotocatalíticas únicas . Estos materiales son particularmente útiles en aplicaciones ambientales, como la degradación de contaminantes orgánicos bajo luz visible.

Síntesis Química

El grupo nitro del compuesto y la presencia de un grupo amino lo convierten en un intermedio versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas, incluida la reducción, la sustitución y la condensación, para producir una amplia gama de productos químicos con diversas aplicaciones .

Química Analítica

En química analítica, los derivados de This compound pueden utilizarse como agentes cromógenos o fluorógenos para la detección de iones metálicos u otros analitos. El grupo nitro se puede reducir a una amina, que luego reacciona con aldehídos para formar bases de Schiff, cambiando las propiedades ópticas del compuesto y permitiendo métodos de detección sensibles .

Catálisis

Este compuesto se puede utilizar para crear catalizadores para diversas reacciones químicas. Al formar complejos con metales de transición, puede catalizar reacciones como la oxidación, la reducción y la epoxidación, que son esenciales en los procesos industriales .

Investigación Biomédica

Las características estructurales de This compound lo convierten en un candidato para el diseño de sondas fluorescentes. Estas sondas se pueden utilizar en investigación biomédica para estudiar la biología celular y visualizar procesos biológicos en tiempo real .

Ciencia Ambiental

Las propiedades fotocatalíticas de los materiales derivados de This compound se pueden aprovechar para la limpieza ambiental. Se pueden utilizar para descomponer tintes tóxicos y otros compuestos orgánicos nocivos en el agua, contribuyendo a la purificación de las aguas residuales .

Química Medicinal

En química medicinal, la capacidad del compuesto para formar diversos derivados lo convierte en una herramienta valiosa para el descubrimiento de fármacos. Se puede utilizar para crear moléculas con posibles propiedades antibacterianas, antimicrobianas y antifúngicas, que son cruciales en la lucha contra las cepas resistentes de bacterias .

Safety and Hazards

2-Amino-5-nitrobenzyl alcohol is harmful if swallowed . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

Direcciones Futuras

The use of 2-Amino-5-nitrobenzyl alcohol in light-induced primary amines and o-nitrobenzyl alcohols cyclization has shown potential in drug discovery, chemical biology, and protein engineering . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

Propiedades

IUPAC Name |

(2-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALBFKUNCXFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998483 | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77242-30-9 | |

| Record name | 2-Amino-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77242-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077242309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

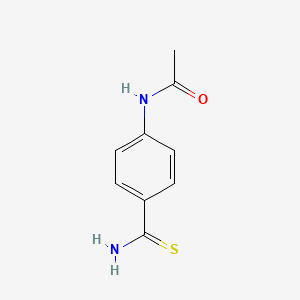

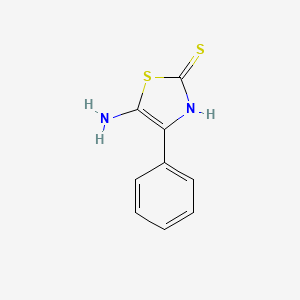

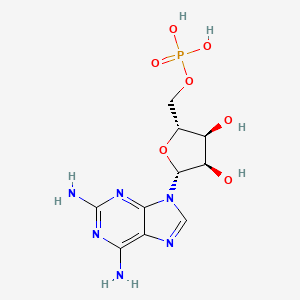

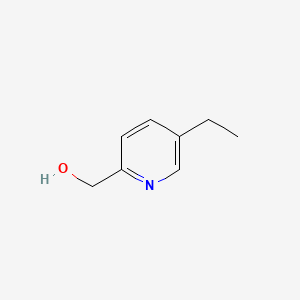

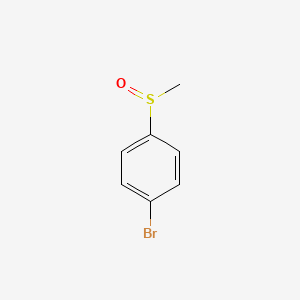

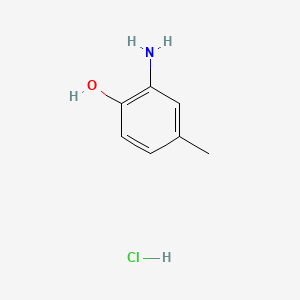

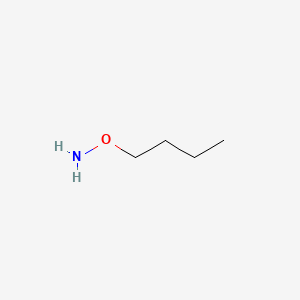

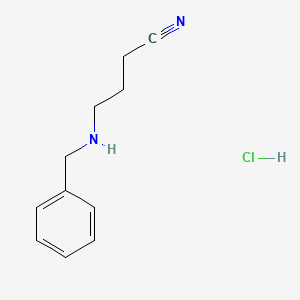

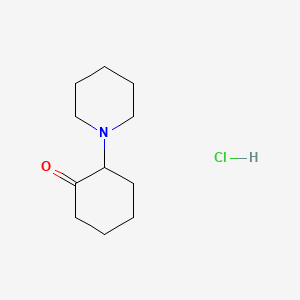

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)